molecular formula C11H19NO4 B042960 2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester CAS No. 510729-27-8

2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester

Cat. No.: B042960
CAS No.: 510729-27-8
M. Wt: 229.27 g/mol
InChI Key: JVQHOURUZMGZAI-UHFFFAOYSA-N
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Description

2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Ligand Development

  • Use in Bifunctional Ligand Synthesis : It's utilized in the synthesis of bifunctional DTPA-like ligands using L-glutamic acid and L-lysine, which have potential applications in chelation therapy and diagnostic imaging. These ligands feature a carboxylic or an amino group, suitable for conjugation and metal ion complexation (Anelli et al., 1999).

Advanced Organic Chemistry

  • In the Synthesis of Cyclohexenes : This compound is involved in the preparation of 1,3-dimethyl-2-ethoxycarbonyl-1-(trifluoromethyl)cyclohex-4-ene through cycloaddition with 1,3-pentadiene, showcasing its role in the synthesis of complex organic structures (Abele et al., 1993).

  • Selective Gamma Substitution of Unsaturated Esters : It demonstrates selective gamma substitution when treated with Lewis acid and carbonyl compounds, highlighting its utility in specific organic synthesis processes (Albaugh-Robertson & Katzenellenbogen, 1982).

Pharmaceutical Applications

  • In Synthesis of Heterocyclic β-Amino Acids : This compound aids in the synthesis of β-amino acids like β-amino-5-pyrimidinepropanoic ester, crucial in peptide and peptidomimetic synthesis, which have pharmaceutical applications (Bovy & Rico, 1993).

Material Science and Nanotechnology

  • Organic Solar Cell Applications : It's used in organic solar cells as an amine-based fullerene, enhancing electron mobility and showing potential in nano-structured organic solar cells (Lv et al., 2014).

Analytical Chemistry

  • Study of Isomeric Methyl Ethyl Mixed Esters : Its isomeric forms have been studied under electron ionization to understand their different mass spectra, contributing to analytical chemistry (Tamiri et al., 2003).

Mechanism of Action

Mode of Action

Given its structure, it may interact with various enzymes or receptors within the body, leading to changes in cellular function .

Pharmacokinetics

The compound may be distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester”. For instance, extreme pH or temperature conditions could potentially alter the compound’s structure and subsequently its function .

Properties

IUPAC Name

ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-5-15-9(13)7-6-8-12-10(14)16-11(2,3)4/h6-7H,5,8H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQHOURUZMGZAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338105
Record name 4-tert-butoxycarbonylamino-but-2-enoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510729-27-8
Record name 4-tert-butoxycarbonylamino-but-2-enoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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